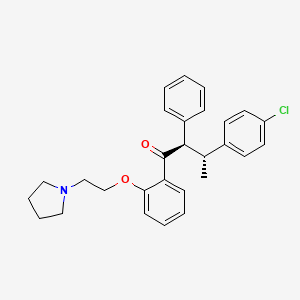
threo-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)butyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone: is a synthetic organic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-chlorophenyl and phenyl derivatives, followed by their coupling with butyrophenone under controlled conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reference standard for analytical methods or as a starting material for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study its effects on cellular processes, receptor binding, and enzyme activity.
Medicine
Medically, compounds of this class are often investigated for their potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry
In the industrial sector, it may find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism of action of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness
Compared to these similar compounds, threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone may exhibit unique pharmacokinetic and pharmacodynamic profiles, making it potentially more effective or having a different side effect profile.
属性
CAS 编号 |
32719-36-1 |
|---|---|
分子式 |
C28H30ClNO2 |
分子量 |
448.0 g/mol |
IUPAC 名称 |
(2R,3R)-3-(4-chlorophenyl)-2-phenyl-1-[2-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C28H30ClNO2/c1-21(22-13-15-24(29)16-14-22)27(23-9-3-2-4-10-23)28(31)25-11-5-6-12-26(25)32-20-19-30-17-7-8-18-30/h2-6,9-16,21,27H,7-8,17-20H2,1H3/t21-,27+/m0/s1 |
InChI 键 |
LNPXDYNODAODJY-KDYSTLNUSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)






![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

